![molecular formula C25H33NO2 B4924495 N-benzyl-N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]acetamide CAS No. 6141-60-2](/img/structure/B4924495.png)
N-benzyl-N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]acetamide
Overview
Description
N-benzyl-N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]acetamide is a complex organic compound with a unique structure that includes a benzyl group, a dimethyloxan ring, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]acetamide typically involves multiple steps. One common method includes the alkylation of benzylamine with 2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl chloride in the presence of a base such as sodium hydride. This is followed by the acylation of the resulting amine with acetic anhydride under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions, using reagents like sodium azide or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in polar aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzyl compounds.
Scientific Research Applications
N-benzyl-N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The benzyl groups and the acetamide functional group can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular pathways by binding to proteins and altering their function.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2,4-dinitrobenzenesulfonamide
- N-Benzyl-2-methyl-4-nitroaniline
- N-Benzyl-2-hydroxy-propanamide
Uniqueness
N-benzyl-N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]acetamide is unique due to its specific structural features, such as the dimethyloxan ring and the acetamide group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-benzyl-N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological properties, including antioxidant and anti-inflammatory activities, as well as its synthesis and characterization.
Chemical Structure and Properties
The molecular formula of this compound is . Its structural features include a benzyl group and a dimethyl oxane moiety, which contribute to its biological activity. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. Common methods include:
- Reaction of Benzylamine with Acetic Anhydride : This method provides the acetamide functionality.
- Formation of the Dimethyloxane Moiety : This can be achieved through cyclization reactions involving suitable precursors.
Antioxidant Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. The antioxidant activity can be assessed using various assays, including:
- DPPH Radical Scavenging Assay : Measures the ability to reduce DPPH radicals.
- ABTS Assay : Evaluates the capacity to scavenge ABTS radicals.
Table 1 summarizes the antioxidant activities of related compounds:
Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
---|---|---|
N-Benzyl-N-[2-(4-fluorophenyl)]acetamide | 25 | 30 |
N-Benzyl-N-[2-(4-benzyl)]acetamide | 20 | 28 |
N-Benzyl-N-[2-(dimethyloxane)]acetamide | 15 | 22 |
Anti-inflammatory Activity
This compound has also shown promise in anti-inflammatory assays. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies and Research Findings
- Study on Antioxidant Properties : A recent study demonstrated that derivatives of N-benzyl compounds exhibited potent antioxidant activities, which were attributed to their ability to scavenge free radicals effectively .
- Anti-inflammatory Effects : In vitro studies revealed that certain derivatives could reduce inflammation markers in cell cultures treated with lipopolysaccharides (LPS), suggesting potential therapeutic applications in treating inflammatory diseases .
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicate favorable absorption and distribution profiles for this compound when administered in animal models .
Properties
IUPAC Name |
N-benzyl-N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO2/c1-21(27)26(19-23-12-8-5-9-13-23)16-14-25(15-17-28-24(2,3)20-25)18-22-10-6-4-7-11-22/h4-13H,14-20H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMSLDKUWXADKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC1(CCOC(C1)(C)C)CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387369 | |
Record name | CBMicro_021742 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6141-60-2 | |
Record name | CBMicro_021742 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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